Dimethylallyl S-thiolodiphosphate
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Overview
Description
Dimethylallyl S-Thiolodiphosphate is an organic compound belonging to the class of organic phosphoric acids and derivatives. It is characterized by the presence of a dimethylallyl group attached to a thiolodiphosphate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylallyl S-Thiolodiphosphate can be synthesized through the regioselective transfer of prenyl moieties onto aromatic substrates. This process is catalyzed by prenyltransferases, which play a crucial role in the biosynthesis of microbial secondary metabolites . The reaction typically involves soaking crystals with 5 mM this compound at 20°C for 30 minutes .
Industrial Production Methods: Industrial production of this compound involves the use of high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for the detection and quantification of the compound in crude plant extracts . This method ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Dimethylallyl S-Thiolodiphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the thiolodiphosphate group, which acts as a reactive site for chemical transformations .
Common Reagents and Conditions: Common reagents used in these reactions include ammonium acetate, methanol, and acetonitrile . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different scientific applications .
Scientific Research Applications
Dimethylallyl S-Thiolodiphosphate has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a reagent in the synthesis of complex organic molecules. Its unique chemical properties make it an essential tool for organic chemists .
Biology: In biological research, this compound is employed in the study of microbial secondary metabolites. It is used to investigate the biosynthetic pathways of various natural products .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of novel drugs and treatments for various diseases .
Industry: In the industrial sector, this compound is utilized in the production of high-value chemicals and materials. Its role in the synthesis of complex molecules makes it valuable for industrial applications .
Mechanism of Action
Dimethylallyl S-Thiolodiphosphate exerts its effects by catalyzing the transfer of a dimethylallyl group onto the adenine at position 37 in tRNAs that read codons beginning with uridine. This leads to the formation of N6-(dimethylallyl)adenosine (i(6)A) . The molecular targets involved in this process include adenylate dimethylallyltransferase and tRNA dimethylallyltransferase .
Comparison with Similar Compounds
- Dimethylallyl Diphosphate
- Isopentenyl Diphosphate
- Farnesyl Diphosphate
Comparison: Dimethylallyl S-Thiolodiphosphate is unique due to the presence of the thiolodiphosphate group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable for specific scientific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C5H12O6P2S |
---|---|
Molecular Weight |
262.16 g/mol |
IUPAC Name |
3-methylbut-2-enylsulfanyl(phosphonooxy)phosphinic acid |
InChI |
InChI=1S/C5H12O6P2S/c1-5(2)3-4-14-13(9,10)11-12(6,7)8/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8) |
InChI Key |
ZWFWSISPSBLNGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCSP(=O)(O)OP(=O)(O)O)C |
Origin of Product |
United States |
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